3-Bromo-6-fluoro-2-nitropyridine

Beschreibung

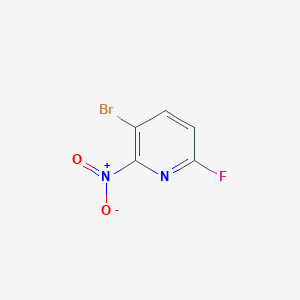

3-Bromo-6-fluoro-2-nitropyridine (CAS 1805508-51-3) is a halogenated nitropyridine derivative characterized by a bromine atom at position 3, a fluorine atom at position 6, and a nitro group at position 2 on the pyridine ring . This compound belongs to a class of heterocyclic aromatic compounds widely used as intermediates in pharmaceutical and agrochemical synthesis. The strategic placement of electron-withdrawing groups (nitro and halogens) modulates its electronic properties, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Eigenschaften

Molekularformel |

C5H2BrFN2O2 |

|---|---|

Molekulargewicht |

220.98 g/mol |

IUPAC-Name |

3-bromo-6-fluoro-2-nitropyridine |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |

InChI-Schlüssel |

NIYGJUSTJDWLMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1Br)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Comparative Data Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-hydroxyl-5-nitro-6-picoline | Tribromo oxygen phosphorus, acetonitrile, 110–130°C, 3 h | 2-bromo-6-methyl-5-nitropyridine | 92.8 | High temperature bromination with good yield |

| 2 | Hydrogenation | 2-bromo-6-methyl-5-nitropyridine | Raney nickel, H2 40 psi, methanol, room temp, 5 h | 2-bromo-5-amino-6-picoline | 90.0 | Efficient reduction under mild conditions |

| 3 | Fluorination (Blaz-Schiemann) | Aminopyridine intermediate | Diazotization, fluorination reagents (e.g., HBF4, heat) | 3-bromo-6-fluoro-2-nitropyridine | Not specified | Regioselective fluorination of amino group |

Analysis of Preparation Methods

Selectivity and Yield: The bromination and nitration steps achieve high regioselectivity and yields above 90% in reported methods, indicating reliable synthesis of halogenated nitropyridines.

Fluorination Challenges: Fluorination via the Blaz-Schiemann reaction requires careful control of diazotization conditions to prevent side reactions and ensure fluorine incorporation at the desired position.

Safety and Environmental Considerations: The use of tribromo oxygen phosphorus and diazotization reagents necessitates handling precautions due to their reactivity and toxicity. Alternative methods using less hazardous reagents are desirable for scale-up.

Adaptability: The synthetic routes for related compounds suggest that this compound can be synthesized by adapting bromination, nitration, and fluorination steps with appropriate intermediates and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-fluoro-2-nitropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include 3-substituted-6-fluoro-2-nitropyridines, depending on the nucleophile used.

Reduction: The major product is 3-bromo-6-fluoro-2-aminopyridine.

Oxidation: Products vary based on the specific reaction conditions and oxidizing agents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-fluoro-2-nitropyridine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-fluoro-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8)

- Structural Difference : A methyl group replaces the fluorine atom at position 4.

- Impact :

6-Bromo-3-nitro-2-pyridinamine (CAS 85274-48-2)

- Structural Difference: An amino group replaces the fluorine atom at position 5.

- Impact: The amino group (-NH₂) is a strong electron donor (+M effect), activating the ring toward electrophilic substitution. Contrasts sharply with fluorine’s electron-withdrawing nature, which deactivates the ring and directs incoming substituents to meta/para positions .

6-Bromo-2-chloro-3-nitropyridine (CAS 1430341-84-6)

- Structural Difference : Chlorine replaces fluorine at position 6.

- Impact :

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the nitro group at position 2, and chlorine replaces fluorine at position 6.

- Impact: The -CF₃ group is a stronger electron-withdrawing group than -NO₂, further deactivating the ring and altering regioselectivity in substitution reactions .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 3-Bromo-6-fluoro-2-nitropyridine | 235.01 | Not reported | Not reported | 1.8 |

| 6-Bromo-2-methyl-3-nitropyridine | 217.02 | 90–95 | 285 (dec.) | 2.1 |

| 3-Bromo-2-chloro-6-methylpyridine | 206.47 | 30–35 | 38 | 2.5 |

| 6-Bromo-3-nitro-2-pyridinamine | 218.03 | 160–165 | Sublimes | 1.3 |

- Notes: Nitro groups increase polarity and melting points (e.g., 6-Bromo-3-nitro-2-pyridinamine melts at 160–165°C vs. 30–35°C for 3-Bromo-2-chloro-6-methylpyridine) . Fluorine’s small size reduces steric effects but enhances solubility in polar solvents compared to methyl or chloro analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-fluoro-2-nitropyridine with high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. For example, bromination of a fluoropyridine precursor using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) can minimize side reactions. Subsequent nitration with HNO₃/H₂SO₄ at low temperatures (e.g., -10°C) ensures regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity, as demonstrated for structurally similar nitropyridines . Monitoring reaction progress with TLC and HPLC ensures intermediate quality.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare coupling constants to predict substituent positions. Fluorine and bromine isotopes (¹⁹F, ⁷⁹/⁸¹Br) cause splitting patterns in NMR spectra.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion ([M+H]⁺) and isotopic clusters from bromine.

- X-ray Crystallography : Resolve ambiguous structural assignments for solid-state analysis (if crystals are obtainable). Similar protocols are applied to analogs like 6-Bromo-2-methyl-3-nitropyridine .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to mitigate hydrolysis or photodegradation. Regular stability testing via HPLC is recommended to detect degradation products (e.g., denitration or dehalogenation). For long-term storage, lyophilization or desiccant use (silica gel) prevents moisture-induced decomposition, as outlined for 6-Bromo-2-methyl-3-nitropyridine .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Exact exchange functionals (e.g., Becke’s 1993 hybrid method) improve thermochemical accuracy for nitro and halogen substituents . Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR/NMR data. For example, studies on nitropyridines show that electron-withdrawing groups (NO₂, Br) lower LUMO energies, enhancing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in regioselectivity data for electrophilic substitution reactions of this compound?

- Methodological Answer :

- Competitive Experimentation : Compare reaction outcomes under varying conditions (e.g., Br₂ vs. HNO₃).

- Isotopic Labeling : Track substituent positions using ¹⁸O-labeled nitro groups or deuterated solvents.

- Computational Modeling : DFT-based transition-state analysis identifies kinetic vs. thermodynamic control. For example, nitration of 2-Bromo-5-nitropyridine shows meta-directing effects from nitro groups, which may conflict with bromine’s ortho/para-directing behavior .

Q. How do steric and electronic effects of bromo, fluoro, and nitro substituents influence Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the pyridine ring, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C).

- Steric Hindrance : Ortho-substituted bromine may slow transmetallation; bulkier ligands (e.g., XPhos) improve yields.

- Fluorine Impact : Fluorine’s electronegativity enhances oxidative addition kinetics but complicates C-Br bond cleavage. Studies on 5-Bromo-2-fluoropyridine show coupling yields >70% under optimized conditions .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer :

- Temperature Control : Exothermic nitration requires jacketed reactors to prevent runaway reactions.

- Purification at Scale : Switch from column chromatography to fractional distillation or continuous crystallization.

- Byproduct Management : Monitor and remove isomers (e.g., 2-Bromo-5-fluoro-3-nitropyridine) via HPLC-guided process optimization. Analogous scale-up protocols for 2-Bromo-5-nitropyridine emphasize strict pH control during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.